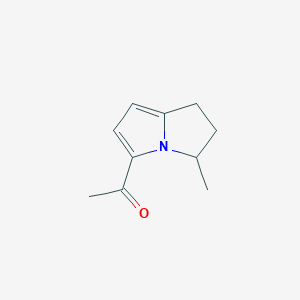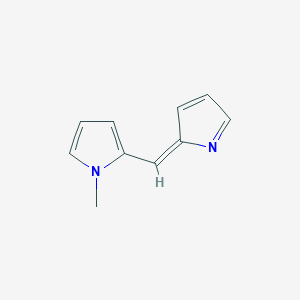
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is an organic compound characterized by its unique structure, which includes two pyrrole rings connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole typically involves the condensation of pyrrole derivatives. One common method is the reaction of 2-formylpyrrole with 1-methylpyrrole in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated pyrrole derivatives, nitropyrrole derivatives, and sulfonated pyrrole derivatives.
科学研究应用
Chemistry
In chemistry, 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of conjugated systems, which are important in the development of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable, conjugated systems. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用机制
The mechanism by which 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.
相似化合物的比较
Similar Compounds
2-((2H-Pyrrol-2-ylidene)methyl)-1H-pyrrole: Lacks the methyl group on the second pyrrole ring.
2-((2H-Pyrrol-2-ylidene)methyl)-1-ethyl-1H-pyrrole: Contains an ethyl group instead of a methyl group on the second pyrrole ring.
2-((2H-Pyrrol-2-ylidene)methyl)-1-phenyl-1H-pyrrole: Contains a phenyl group instead of a methyl group on the second pyrrole ring.
Uniqueness
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is unique due to the presence of the methyl group on the second pyrrole ring, which can influence its reactivity and the types of interactions it can participate in. This structural feature can enhance its stability and make it more suitable for certain applications compared to its analogs.
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
1-methyl-2-[(E)-pyrrol-2-ylidenemethyl]pyrrole |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)8-9-4-2-6-11-9/h2-8H,1H3/b9-8+ |
InChI 键 |
CRMSPHCXQYEPTM-CMDGGOBGSA-N |
手性 SMILES |
CN1C=CC=C1/C=C/2\C=CC=N2 |
规范 SMILES |
CN1C=CC=C1C=C2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



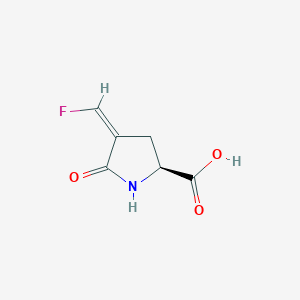
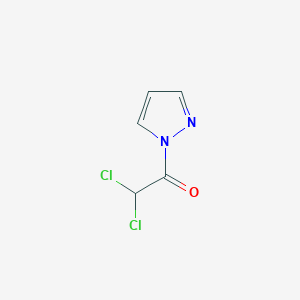
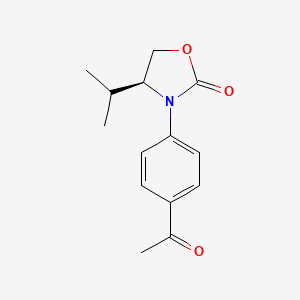
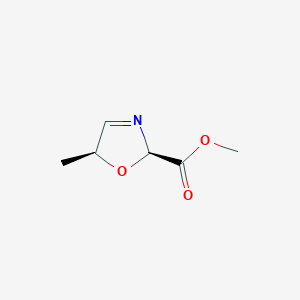
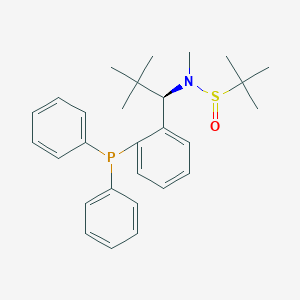
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

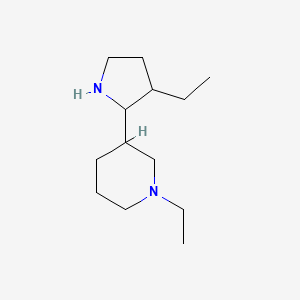
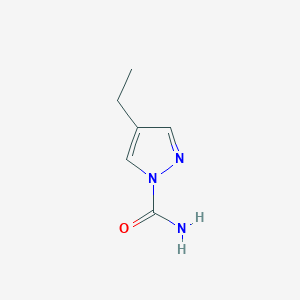
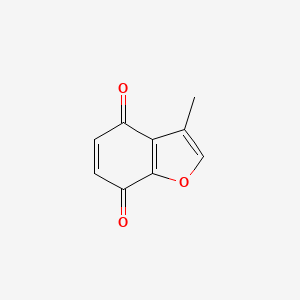

![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
